molecular formula C15H19NO B2505800 1-{7-Azabicyclo[2.2.1]heptan-7-yl}-2-(3-methylphenyl)ethan-1-one CAS No. 2320524-36-3

1-{7-Azabicyclo[2.2.1]heptan-7-yl}-2-(3-methylphenyl)ethan-1-one

Cat. No.: B2505800
CAS No.: 2320524-36-3
M. Wt: 229.323
InChI Key: CGZQGKSIVFFNGE-UHFFFAOYSA-N
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Description

1-{7-Azabicyclo[221]heptan-7-yl}-2-(3-methylphenyl)ethan-1-one is a compound that features a unique bicyclic structure The 7-azabicyclo[221]heptane moiety is a bridged heterocyclic nucleus, which is often found in biologically active substances

Preparation Methods

The synthesis of 1-{7-Azabicyclo[2.2.1]heptan-7-yl}-2-(3-methylphenyl)ethan-1-one can be achieved through several synthetic routes. One common method involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures . Industrial production methods may involve similar catalytic processes, optimized for large-scale synthesis.

Chemical Reactions Analysis

1-{7-Azabicyclo[2.2.1]heptan-7-yl}-2-(3-methylphenyl)ethan-1-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

This compound has several scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it can be employed in the study of enzyme interactions and receptor binding due to its unique structure. In medicine, derivatives of this compound are investigated for their potential therapeutic effects, particularly in the treatment of neurological disorders . Additionally, it has applications in the industry as a precursor for the synthesis of various pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of 1-{7-Azabicyclo[2.2.1]heptan-7-yl}-2-(3-methylphenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind effectively to certain receptors, modulating their activity. This can lead to various biological effects, such as altering neurotransmitter release or inhibiting enzyme activity . The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

1-{7-Azabicyclo[2.2.1]heptan-7-yl}-2-(3-methylphenyl)ethan-1-one can be compared to other similar compounds, such as epibatidine and quinuclidine derivatives. These compounds also feature bridged bicyclic structures and exhibit similar biological activities. this compound is unique due to its specific substitution pattern, which can lead to different binding affinities and biological effects . Other similar compounds include tropane and harmicine derivatives .

Biological Activity

The compound 1-{7-Azabicyclo[2.2.1]heptan-7-yl}-2-(3-methylphenyl)ethan-1-one is a bicyclic structure that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following chemical formula:

  • Molecular Formula : C15H19N
  • Molecular Weight : 229.32 g/mol

The structure features a bicyclic ring system, which is characteristic of many biologically active compounds. The presence of nitrogen in the bicyclic framework contributes to its pharmacological properties.

Biological Activity Overview

This compound has been studied for various biological activities, particularly its interaction with neurotransmitter systems and potential therapeutic applications.

Pharmacological Activities

  • Nicotinic Acetylcholine Receptor Agonism : The compound's structural similarity to epibatidine, a potent nicotinic acetylcholine receptor agonist, suggests that it may exhibit similar agonistic properties. Studies have indicated that compounds containing the 7-azabicyclo[2.2.1]heptane moiety often show significant binding affinity to nicotinic receptors .
  • Antinociceptive Effects : Research has demonstrated that derivatives of 7-azabicyclo[2.2.1]heptane can produce antinociceptive effects in animal models, indicating potential for pain management therapies .

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

StudyFindings
Spande et al., 1992Investigated epibatidine's binding affinity to nicotinic receptors, establishing a baseline for similar compounds .
Gerzanich et al., 1995Explored the structure-activity relationship of azabicyclic compounds, highlighting the importance of the bicyclic structure in receptor interactions .
Daly et al., 2005Discussed the pharmacological profiles of various azabicyclic derivatives, suggesting their potential in treating neurological disorders .

The mechanisms through which this compound exerts its biological effects are primarily linked to its interaction with neurotransmitter receptors:

  • Receptor Binding : The compound likely binds to nicotinic acetylcholine receptors (nAChRs), leading to increased neuronal excitability and neurotransmitter release.
  • Signal Transduction : Upon receptor activation, downstream signaling pathways may be engaged, influencing cellular responses related to pain perception and cognitive functions.

Properties

IUPAC Name

1-(7-azabicyclo[2.2.1]heptan-7-yl)-2-(3-methylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO/c1-11-3-2-4-12(9-11)10-15(17)16-13-5-6-14(16)8-7-13/h2-4,9,13-14H,5-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGZQGKSIVFFNGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)N2C3CCC2CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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